A Technical Guide to the Physicochemical Properties of 2-(trifluoromethoxy)terephthalic acid
A Technical Guide to the Physicochemical Properties of 2-(trifluoromethoxy)terephthalic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. The document collates available data on its identity, and predicted physicochemical characteristics. Detailed, generalized experimental protocols for the determination of key parameters such as melting point, acid dissociation constant (pKa), and solubility are presented to aid in the empirical validation of these properties. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the process of physicochemical characterization and the interplay of these properties in the context of drug development.
Introduction
2-(trifluoromethoxy)terephthalic acid is a substituted aromatic compound with the molecular formula C₉H₅F₃O₅. The presence of both a trifluoromethoxy group and two carboxylic acid functionalities imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as drug design, where properties like solubility and pKa are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 2-(trifluoromethoxy)terephthalic acid[1] |
| CAS Number | 175278-21-4[1] |
| Molecular Formula | C₉H₅F₃O₅[1] |
| Molecular Weight | 250.13 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O[1] |
| InChI Key | VVTIYBRREAGBBA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the available, largely predicted, physicochemical data for 2-(trifluoromethoxy)terephthalic acid. These values provide initial estimates and should be confirmed through experimental validation for any critical applications.
| Property | Value | Source |
| Melting Point | 270-272 °C | Predicted |
| Boiling Point | 53-55 °C at 15 mmHg | Predicted |
| Density | 1.614 ± 0.06 g/cm³ | Predicted |
| pKa | 2.51 ± 0.36 | Predicted |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental observation |
| Physical Form | Solid, Pale Yellow to Light Yellow | Experimental observation |
Experimental Protocols
The following sections outline generalized, standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like 2-(trifluoromethoxy)terephthalic acid.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
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Sample Preparation: A small amount of the crystalline 2-(trifluoromethoxy)terephthalic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.
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Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of a compound in a given solvent. For a dicarboxylic acid like 2-(trifluoromethoxy)terephthalic acid, two pKa values would be expected.
Methodology: Potentiometric Titration
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Solution Preparation: A precise weight of 2-(trifluoromethoxy)terephthalic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be at the midpoint of the first buffer region, and the second pKa will be at the midpoint of the second buffer region.
Aqueous Solubility Determination
Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability.
Methodology: Shake-Flask Method
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Equilibrium Saturation: An excess amount of solid 2-(trifluoromethoxy)terephthalic acid is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 25 °C or 37 °C).
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Agitation: The resulting suspension is agitated in a mechanical shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.
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Phase Separation: After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and application of new chemical entities.
Caption: A general workflow for the physicochemical characterization of a new chemical entity.
Caption: The relationship between key physicochemical properties and ADME/Tox outcomes.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(trifluoromethoxy)terephthalic acid. While a significant portion of the quantitative data is currently based on computational predictions, the outlined experimental protocols offer a clear path for empirical validation. The provided workflows visually articulate the systematic approach required for the characterization of new chemical entities and highlight the critical role of physicochemical properties in the broader context of drug discovery and development. For researchers and scientists working with this compound, this guide serves as a valuable resource for initiating further investigation and application.
